N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide
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Overview
Description
N-[(5-bromo-2-thiophenyl)methylideneamino]-2-pyridinecarboxamide is an aromatic carboxylic acid and a pyridinemonocarboxylic acid.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis Methods and Applications : The compound has been synthesized through various methods, including reactions with chloroacetyl chloride and triethylamine, showcasing its adaptability in chemical synthesis (Thomas et al., 2016).
Potential as Antidepressant and Nootropic Agents : Schiff's bases and azetidinone analogs of this compound have demonstrated antidepressant and nootropic activities, suggesting its potential for therapeutic applications in mental health (Thomas et al., 2016).
Role in BCATm Inhibition : The compound has shown efficacy as a BCATm inhibitor, which could have implications for amino acid metabolism and potential therapeutic uses (Deng et al., 2016).
Antitubercular Agents : Variants of this compound have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, indicating its potential use in treating tuberculosis (Kantevari et al., 2011).
Molecular and Pharmacological Studies
Pharmacological Profile Assessment : The compound has been studied for its binding affinity for dopamine D(2) and serotonin 5-HT(3) receptors, offering insights into its pharmacological profile (Hirokawa et al., 2003).
Glycine Transporter Inhibition : It has been evaluated as a GlyT1 inhibitor, which can increase glycine concentration in the cerebrospinal fluid, suggesting potential neurological applications (Yamamoto et al., 2016).
Anticancer Activity : The compound has shown efficacy in cytotoxic activity against specific cancer cell lines, revealing its potential as an anticancer agent (S. M et al., 2022).
Antioxidant Properties : It has been part of studies focusing on antioxidant activities, indicating its possible use in combating oxidative stress-related disorders (Althagafi, 2022).
Computational and Structural Analysis
Computational Chemistry Investigations : The compound has been subjected to computational studies, including density functional theory (DFT) analysis, to understand its electronic and chemical reactivity (Jayarajan et al., 2019).
Crystallographic and Structural Studies : Crystal structure analysis has provided insights into the molecular configuration and potential binding mechanisms of the compound (Li et al., 2008).
properties
Product Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide |
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Molecular Formula |
C11H8BrN3OS |
Molecular Weight |
310.17 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C11H8BrN3OS/c12-10-5-4-8(17-10)7-14-15-11(16)9-3-1-2-6-13-9/h1-7H,(H,15,16)/b14-7+ |
InChI Key |
GLYFDHRNAYDSSU-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C(=O)N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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